Potent KOR Affinity of the N-Benzyl-3-chloro-benzenesulfonamide Pharmacophore: Direct Comparison with a Known Lead Scaffold
The N-Benzyl-3-chloro-benzenesulfonamide core confers high-affinity binding to the κ opioid receptor (KOR). A derivative, compound 23p, which incorporates this specific pharmacophore, demonstrates a Ki value of 1.9 nM for KOR [1]. This represents a crucial, quantifiable improvement over the antecedent lead scaffold ('Compound D'), establishing this core as a privileged structure for developing potent KOR ligands of a new chemotype.
| Evidence Dimension | Binding affinity to κ opioid receptor (KOR) |
|---|---|
| Target Compound Data | Ki = 1.9 nM (Compound 23p, containing the N-Benzyl-3-chloro-benzenesulfonamide core) |
| Comparator Or Baseline | Scaffold 'Compound D' (previous study lead compound) |
| Quantified Difference | Significantly improved potency; specific numerical difference not stated in abstract, but described as part of a successful SAR exploration leading to a highly selective ligand of a new chemotype. |
| Conditions | In vitro radioligand binding assay |
Why This Matters
Procurement of this exact core scaffold is essential for research programs aiming to replicate or build upon this potent KOR agonist series, as alternative sulfonamide cores will not yield the same baseline affinity.
- [1] Gao, Y., et al. (2024). Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. European Journal of Medicinal Chemistry, 276, 116643. View Source
